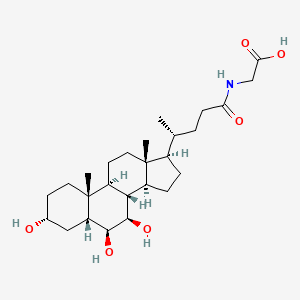
Gly-beta-MCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine-beta-muricholic acid is a bile acid that acts as a potent, stable, intestine-selective, and orally bioactive inhibitor of the farnesoid X receptor. This compound is primarily used in the study of metabolic disorders, including obesity and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycine-beta-muricholic acid involves the conjugation of glycine with beta-muricholic acid. The synthetic route typically includes the activation of the carboxyl group of beta-muricholic acid, followed by its reaction with glycine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide, with the use of coupling agents like dicyclohexylcarbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of glycine-beta-muricholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Glycine-beta-muricholic acid primarily undergoes hydrolysis and conjugation reactions. It is resistant to hydrolysis by bile salt hydrolase, which makes it stable in the gastrointestinal tract .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound.
Conjugation: Involves the use of coupling agents like dicyclohexylcarbodiimide in organic solvents.
Major Products Formed: The major products formed from the reactions of glycine-beta-muricholic acid include its deconjugated forms and other bile acid derivatives .
Scientific Research Applications
Glycine-beta-muricholic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid chemistry and interactions.
Biology: Investigated for its role in regulating bile acid metabolism and its effects on gut microbiota.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting metabolic health.
Mechanism of Action
Glycine-beta-muricholic acid exerts its effects by inhibiting the farnesoid X receptor, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. By inhibiting this receptor, glycine-beta-muricholic acid reduces the biosynthesis of intestinal-derived ceramides, which are known to impair beige fat thermogenic function. This leads to improved metabolic parameters, including reduced obesity, insulin resistance, and hepatic steatosis .
Comparison with Similar Compounds
Chenodeoxycholic Acid: Another bile acid that acts as a farnesoid X receptor agonist.
Lithocholic Acid: A bile acid formed from chenodeoxycholate by bacterial action.
Ursodeoxycholic Acid: A naturally occurring secondary bile acid with anti-inflammatory and cytoprotective activities
Uniqueness of Glycine-beta-Muricholic Acid: Glycine-beta-muricholic acid is unique due to its intestine-selective inhibition of the farnesoid X receptor, which makes it particularly effective in improving metabolic parameters without causing systemic toxicity. Its stability and resistance to hydrolysis further enhance its suitability for oral administration .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUKJFJPJDMMR-IIWZPVADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














